(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure combining indole, thiazole, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them useful in the development of new therapeutic derivatives .
Mode of Action
For instance, indole can function as a hydrogen-bond donor due to the high acidity of the hydrogen atom at position 1 . The introduction of a hydrogen-bond acceptor to position 2 of the indole ring forms a five-to-seven-membered intramolecular hydrogen-bonded ring . This interaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole-Thiazole Intermediate: This step involves the reaction of 1-methylindole with a thiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Coupling with Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiazole ring using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone: Lacks the methyl group on the indole ring.
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-ethylpiperazin-1-yl)methanone: Has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
The presence of the methyl group on the indole ring and the specific substitution pattern on the piperazine ring make (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone unique. These structural features may influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-20-7-9-22(10-8-20)18(23)14-12-24-17(19-14)16-11-13-5-3-4-6-15(13)21(16)2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBMZRSFONJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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